molecular formula C9H8ClN3 B159961 5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS No. 126520-01-2

5-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No. B159961
CAS RN: 126520-01-2
M. Wt: 193.63 g/mol
InChI Key: CCHHJUFHNSRPLT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1H-pyrazol-3-amine (5-CPP) is an aromatic heterocyclic compound that has been studied for its potential applications in various scientific research fields. 5-CPP is a member of the pyrazolone family of compounds, which are known for their wide range of biological activities. 5-CPP has been studied for its potential to act as an anti-inflammatory, anti-cancer, anti-microbial, and anti-viral agent. In addition, 5-CPP has been found to possess a wide range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Novel pyrazole derivatives, including those related to "5-(2-chlorophenyl)-1H-pyrazol-3-amine," have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs like doxorubicin, with good to excellent antimicrobial effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed inhibitory effects on A549 lung cancer cell growth, suggesting a structural influence on their biological activity, particularly with the 4-chlorophenyl group enhancing the compounds' efficacy (Jin-hua Zhang et al., 2008).

Chemical Synthesis and Characterization

  • The synthesis and characterization of various pyrazole-based compounds have provided insights into their potential applications in medicinal chemistry. These include the development of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction, which opens avenues for creating new therapeutic agents with specific biological activities (Shaabani et al., 2009).

Sensor Development

  • A study highlighted the synthesis of a novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, which demonstrated significant fluorescence sensing abilities for Al3+ and Zn2+ ions. This compound's multi-responsive properties induced by UV/Vis lights and metal ions could be useful for developing sensitive and selective chemosensors for environmental and biomedical applications (Wendan Gao et al., 2018).

properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHJUFHNSRPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126520-01-2
Record name 5-(2-chlorophenyl)-1H-pyrazol-3-amine
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